6-Nitroindazole Core Exhibits Superior MAO-B Inhibition Potency Compared to 7-Nitroindazole Isomer
While direct data for 6-Nitro-1H-indazol-4-ol is not available, class-level inference from the core 6-nitroindazole structure indicates a significant advantage in MAO-B inhibition. 6-Nitroindazole inhibits human MAO-B with an IC₅₀ of 2.5 µM, which is >11-fold more potent than its positional isomer 7-nitroindazole (IC₅₀ = 27.8 µM) [1]. The 5-nitroindazole isomer (IC₅₀ = 0.99 µM) shows even higher potency, underscoring the critical nature of substitution pattern for target engagement [1]. This suggests that 6-Nitro-1H-indazol-4-ol, bearing the 6-nitro motif, may offer a similar advantage in MAO-B related research over the 7-nitro isomer.
| Evidence Dimension | Inhibition of human monoamine oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 µM (for 6-nitroindazole core) |
| Comparator Or Baseline | 7-nitroindazole: IC₅₀ = 27.8 µM; 5-nitroindazole: IC₅₀ = 0.99 µM |
| Quantified Difference | 6-nitroindazole is 11.1-fold more potent than 7-nitroindazole; 5-nitroindazole is 28.1-fold more potent than 7-nitroindazole |
| Conditions | Human MAO-B enzyme assay, assessment of MPTP oxidation inhibition |
Why This Matters
For research focused on MAO-B inhibition in neuroprotection, selecting the 6-nitroindazole scaffold over the 7-nitroindazole scaffold provides a >11-fold improvement in baseline potency, a critical factor in assay design and lead optimization.
- [1] Herraiz, T., & Guillén, H. (2009). Nitroindazole compounds inhibit the oxidative activation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxin to neurotoxic pyridinium cations by human monoamine oxidase (MAO). Free Radical Research, 43(10), 975-984. View Source
